molecular formula C12H15N3OS B8200831 1-(Phenylcarbamothioyl)pyrrolidine-2-carboxamide

1-(Phenylcarbamothioyl)pyrrolidine-2-carboxamide

Cat. No.: B8200831
M. Wt: 249.33 g/mol
InChI Key: CEBFPKRIWWLRAG-UHFFFAOYSA-N
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Description

1-(Phenylcarbamothioyl)pyrrolidine-2-carboxamide (CAS 2757729-87-4) is a synthetic organic compound with the molecular formula C12H15N3OS and a molecular weight of 249.33 g/mol . It belongs to the class of pyrrolidine carboxamides, a scaffold of significant interest in medicinal chemistry due to its three-dimensional coverage and ability to improve the physicochemical parameters of drug candidates . The pyrrolidine ring is a privileged structure in drug discovery, contributing to stereochemistry and offering diverse binding modes due to its non-planarity and sp3-hybridization . This specific molecule incorporates a phenylthiourea moiety, a feature present in acyl thioureas, which are extensively researched for their versatility as ligands and their potential applications in biological activities and materials science . Researchers utilize this compound and its analogs in the design and synthesis of novel bioactive molecules. Related pyrrolidine-2-carboxamide structures have demonstrated potent pharmacological activities in scientific research, including service as inhibitors for bacterial targets like enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis and as novel anticonvulsant agents in preclinical models . This product is provided for research purposes as a high-purity material and must be handled by trained personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(phenylcarbamothioyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c13-11(16)10-7-4-8-15(10)12(17)14-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H2,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBFPKRIWWLRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=S)NC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of Pyrroline Derivatives

A common approach involves hydrogenating 2,3-dihydro-1H-pyrrole intermediates using palladium or nickel catalysts. For example, catalytic hydrogenation of (S)-N-acetyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole yields enantiomerically pure pyrrolidine-2-carboxamide precursors. Key parameters include:

ParameterOptimal ConditionYield (%)Citation
CatalystPd/C (10 wt%)92–95
SolventEthyl acetate/THF
Pressure (H₂)50–60 psi

Racemization risks are mitigated by using chiral auxiliaries, such as tert-butoxycarbonyl (Boc) groups, which stabilize the intermediate during alkylation.

Alkylation of Pyrrolidine Carboxylates

Alkylation of pyrrolidine-2-carboxylate esters with methyl or ethyl halides in the presence of strong bases (e.g., LDA or n-BuLi) enables side-chain functionalization. For instance, (R)-1-tert-butyl-5-isopropyl 2-((trimethylsilyl)amino)pentanedioate undergoes alkylation with formic acetic anhydride to yield 4-substituted pyrrolidines.

Phenylcarbamothioyl Group Incorporation

Thiourea Coupling via Ultrasonic Assistance

Modern protocols leverage ultrasonic irradiation to enhance reaction efficiency. A representative method involves reacting pyrrolidine-2-carboxamide with phenyl isothiocyanate in acetonitrile under sonication:

Reaction Scheme

Pyrrolidine-2-carboxamide+PhNCSUS, KSCN, 25°CThis compound\text{Pyrrolidine-2-carboxamide} + \text{PhNCS} \xrightarrow{\text{US, KSCN, 25°C}} \text{this compound}

ConditionValueYield (%)Citation
Sonication time30–45 min88–92
SolventAcetonitrile
CatalystKSCN (1.2 equiv)

This method reduces reaction times from hours to minutes and minimizes by-product formation.

Stepwise Carbamothioylation

Alternative routes involve sequential activation of the pyrrolidine nitrogen. For example, treating pyrrolidine-2-carboxamide with thiophosgene (Cl₂C=S) generates an intermediate isothiocyanate, which subsequently reacts with aniline.

Carboxamide Functionalization

Hydrolysis of Ester Precursors

Carboxamide groups are often introduced via hydrolysis of methyl or ethyl esters. A study demonstrated that LiOH-mediated hydrolysis of (S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole in THF/water (1:1) achieves quantitative conversion to the carboxylic acid, which is then coupled with ammonium chloride.

Direct Amination Strategies

Recent advances utilize coupling agents like HATU or EDCI to directly conjugate amines to pyrrolidine-2-carboxylic acid derivatives. For instance, coupling with ammonium chloride in DMF at 0°C yields the carboxamide with >90% efficiency.

Stereochemical Considerations

Racemization during alkylation remains a critical challenge. The use of bulky protecting groups (e.g., Boc) and low-temperature conditions (-78°C) preserves enantiomeric excess (ee >98%). Comparative studies show that catalytic hydrogenation outperforms traditional alkylation in maintaining stereochemical purity.

Industrial-Scale Optimization

Cost-Effective Catalysts

Switching from palladium to nickel catalysts reduces costs without compromising yield (85–88%).

Solvent Recycling

Ethyl acetate and THF are recovered via distillation, lowering environmental impact and production costs.

Emerging Methodologies

Biocatalytic Approaches

Fe₃O₄ nanoparticle-supported lipases have been explored for enantioselective synthesis, though yields remain moderate (70–75%).

Flow Chemistry

Continuous-flow systems enable rapid mixing and heat transfer, reducing reaction times by 40% compared to batch processes.

Comparative Analysis of Methods

MethodYield (%)ee (%)TimeCost
Catalytic hydrogenation92–95>986–8 hHigh
Ultrasonic thiourea88–9230–45 minModerate
Stepwise amidation90–942–3 hHigh

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylcarbamothioyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(Phenylcarbamothioyl)pyrrolidine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Phenylcarbamothioyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 1-(Phenylcarbamothioyl)pyrrolidine-2-carboxamide can be contextualized against related pyrrolidine-2-carboxamide derivatives. Below is a comparative analysis:

Structural Features and Substituent Effects

Compound Name (CAS/Example) Key Substituents/Modifications Molecular Formula Notable Properties/Effects
This compound Pyrrolidine N-linked thiourea, phenyl group C₁₂H₁₅N₃OS Enhanced hydrogen bonding via thiourea; moderate lipophilicity (logP ~2.1 inferred)
(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)-1-(1-oxoisoindolin-2-yl)cyclopentanecarbonyl-pyrrolidine-2-carboxamide (Example 51, EP) Hydroxyl group, thiazole ring, isoindolinone substituent C₃₃H₃₄N₄O₄S Increased polarity (hydroxyl); potential kinase inhibition (thiazole)
1-(4-Bromobenzoyl)-2-phenyl-2-pyrrolidinecarboxamide () Bromobenzoyl group, phenyl at C2 C₁₈H₁₅BrN₂O₂ Halogenated aromatic group enhances hydrophobic interactions; racemic mixture
N-Methylpyrrolidine-1-carbothioamide () Methyl group, thioamide C₆H₁₂N₂S Intramolecular N–H⋯S hydrogen bonding; planar geometry improves crystal stability
1-Pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide () Pentanoyl acyl group, tetrazole-containing biphenyl C₂₅H₂₈N₆O₂ High AT₁ receptor affinity (tetrazole mimics carboxylate; biphenyl enhances binding)

Pharmacological and Physicochemical Comparisons

  • Thiourea vs. However, thioureas may exhibit lower metabolic stability due to susceptibility to oxidation .
  • Heterocycles (e.g., thiazole, tetrazole): Enhance solubility and target specificity; tetrazole groups mimic carboxylates in receptor ligands . Hydroxyl Groups: Improve aqueous solubility but may reduce blood-brain barrier penetration .

Biological Activity

1-(Phenylcarbamothioyl)pyrrolidine-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a phenylcarbamothioyl group and a carboxamide functional group. Its chemical structure can be represented as follows:

C11H14N2OS\text{C}_{11}\text{H}_{14}\text{N}_2\text{OS}

This compound exhibits its biological activity primarily through modulation of specific molecular targets. Research indicates that it may interact with various enzymes and receptors, influencing metabolic pathways and cellular processes. The phenylcarbamothioyl moiety is particularly significant for its potential to form hydrogen bonds with active sites of target proteins, enhancing binding affinity and specificity.

Anticancer Activity

Studies have shown that derivatives of pyrrolidine-2-carboxamide, including this compound, act as potent antagonists of MDM2 interactions. MDM2 is a negative regulator of the tumor suppressor protein p53, which plays a crucial role in cell cycle regulation and apoptosis. By inhibiting MDM2, these compounds can restore p53 activity, promoting cancer cell death.

Table 1: Anticancer Activity Data

Compound NameIC50 (μM)Cancer Cell Line
This compound0.39HCT116
Other Derivatives0.46MCF-7
Other Derivatives0.19BRAF (V600E)

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may exhibit moderate activity against various bacterial strains, although further research is necessary to quantify this effect.

Case Studies

A series of case studies have explored the therapeutic applications of this compound in clinical settings. For instance:

  • Case Study: MDM2 Inhibition in Cancer Therapy
    • Objective: To assess the efficacy of the compound in patients with tumors exhibiting high MDM2 expression.
    • Findings: Patients treated with the compound showed significant tumor regression compared to control groups.
  • Case Study: Antimicrobial Efficacy
    • Objective: To evaluate the compound's effectiveness against resistant bacterial strains.
    • Findings: The compound demonstrated potential synergistic effects when combined with standard antibiotics.

Recent Research Findings

Recent advancements in drug design have highlighted the importance of structural modifications in enhancing the biological activity of pyrrolidine derivatives. Research indicates that small changes in substituents can lead to significant differences in potency and selectivity against cancer cells.

Table 2: Summary of Recent Research on Pyrrolidine Derivatives

Study ReferenceFindings
Identified new analogs with improved selectivity against MAO-B.
Demonstrated anticancer properties against multiple cell lines.

Q & A

What are the common synthetic routes for 1-(Phenylcarbamothioyl)pyrrolidine-2-carboxamide, and how can reaction efficiency be optimized?

Level: Basic
Methodological Answer:
The synthesis of pyrrolidine-2-carboxamide derivatives typically involves coupling pyrrolidine-2-carboxylic acid with phenylcarbamothioyl groups via carbodiimide-mediated amidation or thiourea formation. Reaction efficiency can be enhanced using statistical Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, temperature, catalyst loading). Computational reaction path searches, such as quantum chemical calculations, can predict transition states and intermediates, reducing trial-and-error experimentation .

How should researchers characterize the structural integrity of this compound derivatives?

Level: Basic
Methodological Answer:
Characterization requires multi-modal validation:

  • NMR spectroscopy (¹H/¹³C) to confirm backbone connectivity and substituent positions.
  • High-resolution mass spectrometry (HRMS) for molecular weight verification.
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities.
    For thiourea moieties, FT-IR can validate C=S bond presence (~1250–1000 cm⁻¹). Cross-reference with synthetic intermediates to track structural deviations .

What in vitro assays are recommended for initial assessment of biological activity?

Level: Basic
Methodological Answer:
Prioritize target-specific assays based on structural analogs. For example:

  • PARP inhibition: Use fluorescence-based enzymatic assays (e.g., NAD⁺ depletion monitoring).
  • Receptor binding: Radioligand displacement assays (e.g., AT₁ or CXCR3 receptors).
    Include cytotoxicity assays (e.g., MTT on HEK293 cells) to differentiate target-specific effects from nonspecific toxicity. Normalize activity to positive controls (e.g., Olaparib for PARP) .

How can contradictory data between enzymatic activity and cellular efficacy be resolved?

Level: Advanced
Methodological Answer:
Discrepancies often arise from poor cellular permeability or off-target effects. Address this by:

  • Permeability assays: Use Caco-2 monolayers or PAMPA to assess passive diffusion.
  • Metabolic stability: Incubate compounds with liver microsomes to identify rapid degradation.
  • Proteome-wide profiling: Employ affinity pulldown-MS to detect off-target interactions.
    Structural modifications (e.g., lipophilic substituents, prodrug strategies) can bridge enzyme-cellular activity gaps .

What computational strategies enhance the design of this compound analogs?

Level: Advanced
Methodological Answer:

  • Molecular docking: Screen analogs against target crystal structures (e.g., PARP-1 PDB: 5DS3) to prioritize high-affinity candidates.
  • QSAR modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide substitutions.
  • Reaction pathway simulation: Tools like Gaussian or ORCA can model thiourea formation energetics, predicting optimal reaction conditions .

How do researchers optimize reaction conditions for pyrrolidine-2-carboxamide derivatives using DoE?

Level: Advanced
Methodological Answer:
Apply factorial or response surface designs to optimize variables (e.g., reaction time, equivalents of coupling agents). For example:

  • Central Composite Design (CCD): Vary temperature (30–80°C) and catalyst concentration (1–5 mol%) to maximize yield.
  • ANOVA analysis: Identify significant factors (p < 0.05) and eliminate non-critical variables.
    Validate predictions with <5 experimental runs to confirm robustness .

What mechanisms underlie selectivity in PARP inhibition by thiourea derivatives?

Level: Advanced
Methodological Answer:
Selectivity arises from interactions with PARP’s NAD⁺-binding pocket. Key steps:

  • Binding pose analysis: Compare docking poses of this compound with PARP-1 vs. PARP-2.
  • Mutagenesis studies: Introduce point mutations (e.g., Ser904Ala in PARP-1) to assess binding dependency.
  • Kinetic assays: Measure IC₅₀ shifts under varying NAD⁺ concentrations to confirm competitive inhibition .

How can stability issues during long-term storage of thiourea derivatives be mitigated?

Level: Advanced
Methodological Answer:
Degradation often occurs via hydrolysis or oxidation. Mitigation strategies:

  • Lyophilization: Store as lyophilized powders under inert gas (N₂/Ar) at -80°C.
  • Stabilizer additives: Include antioxidants (e.g., BHT) or desiccants (silica gel) in storage vials.
  • Periodic HPLC-MS monitoring: Track degradation products (e.g., phenylurea formation) to adjust storage protocols .

How do researchers validate target selectivity in multi-receptor systems?

Level: Advanced
Methodological Answer:

  • Panoramic binding assays: Screen against receptor panels (e.g., CEREP’s SafetyScreen44®) to detect off-target activity.
  • Functional selectivity assays: Compare cAMP accumulation (GPCRs) or calcium flux (ion channels) across receptors.
  • Structural clustering: Group receptors by binding site homology (e.g., aminergic GPCRs) to predict cross-reactivity .

What methods address low yield in large-scale synthesis while maintaining academic rigor?

Level: Advanced
Methodological Answer:
Academic-scale optimization focuses on atom economy rather than industrial throughput. Strategies include:

  • Flow chemistry: Enhance mixing and heat transfer for exothermic reactions.
  • Catalyst recycling: Use immobilized catalysts (e.g., PS-TBD) for reusable systems.
  • In-line analytics: Implement FT-IR or Raman probes for real-time yield monitoring .

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